

Application Notes & Protocols: Engineering Stambomycin Polyketide Synthase (PKS) Genes Using CRISPR-Cas9

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Compound of Interest

Compound Name: Stambomycin A

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These application notes provide a comprehensive overview and detailed protocols for utilizing the CRISPR-Cas9 system to engineer the Stambomycin polyketide synthase (PKS) gene cluster in *Streptomyces ambofaciens*. The aim is to facilitate the generation of novel **Stambomycin** analogs with potentially improved therapeutic properties.

Introduction

Stambomycins are a family of complex 51-membered macrolides produced by *Streptomyces ambofaciens*.^{[1][2]} Their intricate structure, assembled by a large modular Type I polyketide synthase (PKS), presents a fascinating scaffold for biosynthetic engineering.^[1] The modular nature of the PKS machinery, in theory, allows for rational redesign to generate novel compounds.^[3] However, the large size and repetitive nature of PKS genes have traditionally made their genetic manipulation challenging.^[4]

The advent of CRISPR-Cas9 technology has revolutionized genome editing in actinomycetes, offering a powerful tool for precise and efficient modification of complex biosynthetic gene clusters like the one responsible for Stambomycin production.^{[5][6]} This technology enables targeted gene deletions, insertions, and replacements, facilitating the reprogramming of the Stambomycin PKS to produce novel derivatives, such as the 37-membered "mini-stambomycins."^{[2][3]}

This document outlines the principles and provides detailed protocols for applying CRISPR-Cas9 to engineer the Stambomycin PKS genes, drawing from established methodologies for *Streptomyces* genome editing.[7][8]

Key Concepts & Workflow

The CRISPR-Cas9 system for genome editing in *Streptomyces* typically relies on a plasmid-based system, such as pCRISPomyces-2 or pKCas9dO, delivered to the host via intergeneric conjugation from *E. coli*. [2][7] The core components are:

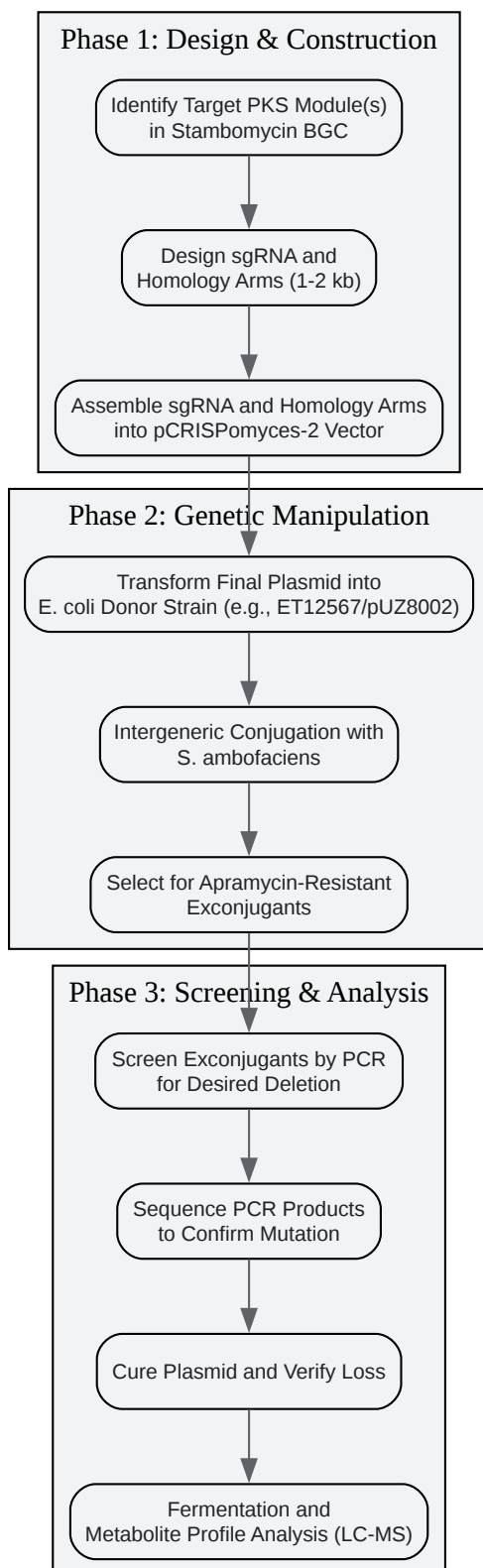
- **Cas9 nuclease:** A codon-optimized version of the *Streptococcus pyogenes* Cas9 is used to introduce a double-strand break (DSB) at a specific genomic locus.[9]
- **Single-guide RNA (sgRNA):** A chimeric RNA that directs the Cas9 nuclease to the target DNA sequence.[10]
- **Homology-directed repair (HDR) template:** DNA fragments with sequences homologous to the regions flanking the target site are provided to facilitate the repair of the DSB, leading to precise gene deletion or replacement.[6][10]

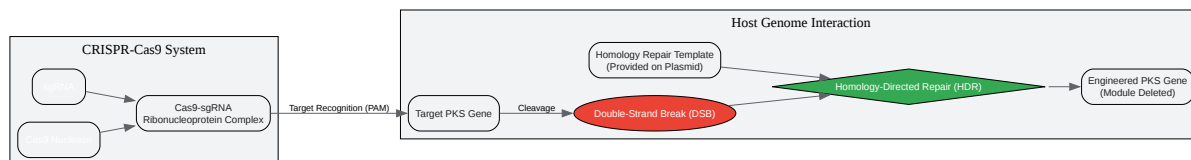
The general workflow for engineering the Stambomycin PKS genes is as follows:

- **Target Identification and sgRNA Design:** Identify the PKS module(s) or domain(s) to be modified within the Stambomycin biosynthetic gene cluster.[1][11] Design sgRNAs targeting the desired genomic locus.
- **Construction of the CRISPR-Cas9 Editing Plasmid:** Clone the specific sgRNA and the homology arms into a suitable *Streptomyces* CRISPR-Cas9 vector.[8]
- **Intergeneric Conjugation:** Transfer the CRISPR-Cas9 plasmid from an *E. coli* donor strain to *S. ambofaciens*. [12]
- **Selection and Screening of Mutants:** Select for exconjugants and screen for the desired genomic modification using PCR and sequencing.[2]
- **Plasmid Curing:** Remove the CRISPR-Cas9 plasmid from the engineered *S. ambofaciens* strain.[12]

- Phenotypic and Metabolic Analysis: Analyze the engineered strain for the production of novel **Stambomycin** analogs.

Experimental Workflow for CRISPR-Cas9 Mediated PKS Module Deletion





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- To cite this document: BenchChem. [Application Notes & Protocols: Engineering Stambomycin Polyketide Synthase (PKS) Genes Using CRISPR-Cas9]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15562170#using-crispr-cas9-for-engineering-stambomycin-pks-genes]

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